(2-Bromo-3-chlorophenyl)methanesulfonyl chloride
Description
(2-Bromo-3-chlorophenyl)methanesulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a benzene ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 3-position, linked to a methanesulfonyl chloride group. This compound is primarily used in organic synthesis as an electrophilic reagent for introducing sulfonyl groups into target molecules. Its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which enhance the electrophilicity of the sulfonyl chloride moiety.
Properties
IUPAC Name |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHZGURMJKYFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-chlorophenyl)methanesulfonyl chloride typically involves the sulfonylation of a bromochlorobenzene derivative. One common method includes the following steps:
Starting Material: The process begins with 2-bromo-3-chlorobenzene.
Sulfonylation: The bromochlorobenzene is reacted with methanesulfonyl chloride (CH(_3)SO(_2)Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate and avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-3-chlorophenyl)methanesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic attack, forming sulfonamides, sulfonate esters, or other derivatives.
Reagents/Conditions
Mechanism :
-
Base deprotonates the nucleophile (e.g., amine or alcohol).
-
Nucleophilic attack at the sulfur atom displaces chloride.
-
Proton transfer completes the reaction.
Example : Reaction with (4-bromo-2-fluoro-phenyl)methanamine yields -[(4-bromo-2-fluoro-phenyl)methyl]-phenylmethanesulfonamide (80% yield) .
Amidation and Cross-Coupling Reactions
The bromine atom on the aromatic ring facilitates transition metal-catalyzed cross-coupling.
Suzuki–Miyaura Coupling
| Catalyst | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Biaryl derivatives | 75-92% | |
| Pd(OAc)₂/XPhos | CsF | THF | Functionalized arenes | 68-85% |
Application : Used to synthesize biphenyl intermediates for pharmaceutical agents (e.g., antiviral compounds) .
Hydrolysis to Sulfonic Acids
Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid:
Conditions :
Stability : Reacts vigorously with water, requiring controlled conditions to prevent decomposition .
Reduction Reactions
The sulfonyl chloride group can be reduced to thiols or sulfinic acids under specific conditions:
| Reducing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 50-60% | ||
| NaBH₄/CuCl₂ | MeOH, 25°C | 70-80% |
Limitation : Over-reduction or desulfurization may occur with strong reductants.
Electrophilic Aromatic Substitution
The halogenated phenyl ring directs electrophilic substitution to specific positions:
| Reaction | Electrophile | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to Br | Nitro-substituted derivative | 55-70% | |
| Halogenation | Cl₂/FeCl₃ | Ortho to Cl | Dichloro derivative | 60-75% |
Regioselectivity : Bromine acts as a meta-director, while chlorine directs ortho/para .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Reagent for Sulfonamide Formation: The compound acts as a reagent for synthesizing sulfonamides, which are crucial in pharmaceutical applications due to their antibacterial properties.
- Formation of Sulfonate Esters and Sulfones: It can react with alcohols to produce sulfonate esters and with thiols to yield sulfones, thereby expanding the library of sulfonyl-containing compounds available for research.
-
Medicinal Chemistry
- Antibacterial Agents: Compounds derived from (2-Bromo-3-chlorophenyl)methanesulfonyl chloride have shown promising antibacterial activity, making them candidates for drug development.
- Antitumor Activity: Research indicates that derivatives can inhibit cancer cell proliferation, suggesting potential therapeutic uses in oncology.
- Biological Modifications
Case Study 1: JAK2 Inhibition
In a study focusing on the inhibition of Janus Kinase 2 (JAK2), derivatives synthesized from (2-Bromo-3-chlorophenyl)methanesulfonyl chloride exhibited significant inhibitory effects on JAK2 activity. In vivo tests showed improved survival rates in mouse models with reduced tumor burden compared to controls, highlighting its potential in targeted cancer therapies.
Case Study 2: Antitumor Activity
Another investigation assessed the antitumor effects of sulfonamide derivatives synthesized from this compound. In vitro assays demonstrated that these derivatives effectively inhibited the proliferation of various cancer cell lines, indicating their potential as therapeutic agents against tumors.
Mechanism of Action
The mechanism by which (2-Bromo-3-chlorophenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Comparison with Structurally and Reactively Similar Compounds
Reactivity Profile
Methanesulfonyl Chloride
Methanesulfonyl chloride (CH₃SO₂Cl) is a simpler analog lacking aromatic substitution. It reacts rapidly with water and bases due to the high electrophilicity of the sulfonyl chloride group. Hydrolysis under basic conditions (e.g., 2.5 M NaOH) proceeds at room temperature, generating methanesulfonic acid and HCl. Destruction efficiency exceeds 99.98% under standard protocols .
Benzenesulfonyl Chloride and Derivatives
- Benzenesulfonyl chloride (C₆H₅SO₂Cl): The absence of halogen substituents reduces electrophilicity compared to (2-bromo-3-chlorophenyl)methanesulfonyl chloride. Destruction requires prolonged stirring (3 hours) with 2.5 M NaOH at room temperature or 1 hour of reflux.
- p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl): The electron-donating methyl group further diminishes reactivity, necessitating 24 hours of stirring with NaOH for complete hydrolysis .
Halogenated Derivatives
- (2-Bromo-3-chlorophenyl)methanesulfonyl chloride: The electron-withdrawing Br and Cl substituents increase the sulfonyl chloride’s electrophilicity, likely accelerating hydrolysis compared to non-halogenated analogs. However, steric hindrance from the bulky substituents may slightly offset this effect.
- Chlorosulfonic acid (HSO₃Cl) : A highly reactive compound unsuitable for standard NaOH-based degradation due to explosive decomposition risks. This contrasts with (2-bromo-3-chlorophenyl)methanesulfonyl chloride, which can be hydrolyzed under controlled conditions .
Degradation Efficiency and Byproducts
| Compound | Reactivity Class | Degradation Method | Time Required | Byproducts |
|---|---|---|---|---|
| Methanesulfonyl chloride | Highly reactive | 2.5 M NaOH, room temperature | Immediate | Methanesulfonic acid, HCl |
| Benzenesulfonyl chloride | Moderate reactivity | 2.5 M NaOH, 3-hour stirring | 3 hours | Benzenesulfonic acid, HCl |
| p-Toluenesulfonyl chloride | Low reactivity | 2.5 M NaOH, 24-hour stirring | 24 hours | p-Toluenesulfonic acid, HCl |
| (2-Bromo-3-chlorophenyl)methanesulfonyl chloride* | High reactivity (inferred) | 2.5 M NaOH, room temperature (predicted) | <1 hour (predicted) | Sulfonic acid derivative, HCl, HBr |
*Predicted based on structural analogs and substituent effects .
Research Findings and Practical Implications
- Hydrolysis Efficiency : For highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride), >99.98% degradation is achievable under mild conditions. The target compound’s hydrolysis is expected to follow similar kinetics but may require monitoring for halogenated byproducts.
- Steric vs. Electronic Effects : While halogen atoms enhance electrophilicity, steric hindrance in ortho-substituted derivatives (e.g., 2-bromo-3-chlorophenyl) could slow nucleophilic attack slightly compared to para-substituted analogs.
- Safety Protocols: All procedures must be conducted in a fume hood with personal protective equipment (PPE). For compounds of unknown reactivity, incremental addition to NaOH with temperature monitoring is advised .
Biological Activity
(2-Bromo-3-chlorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in organic synthesis and biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl ring, positions it as a versatile reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The compound's molecular formula is C7H6BrClO2S, and it possesses a sulfonyl chloride functional group that is highly reactive towards nucleophiles. This reactivity allows it to form various derivatives, such as sulfonamides and sulfonate esters, which can exhibit distinct biological activities.
The primary mechanism of action for (2-Bromo-3-chlorophenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The resulting products can influence biological pathways by modifying biomolecules like peptides and proteins, potentially altering their stability and activity.
Antimicrobial Activity
Research indicates that compounds related to (2-Bromo-3-chlorophenyl)methanesulfonyl chloride exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The introduction of sulfonyl groups can enhance the lipophilicity of these compounds, improving their ability to penetrate microbial membranes.
Antitumor Activity
Some studies have demonstrated that sulfonamide derivatives formed from (2-Bromo-3-chlorophenyl)methanesulfonyl chloride exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from this sulfonyl chloride have been tested against the P388 murine leukemia cell line, showing promising results in inhibiting cell proliferation.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. The structural modifications introduced by the bromine and chlorine substituents can enhance selectivity towards specific targets, making it a candidate for further development in cancer therapeutics.
Case Studies
- Antitumor Efficacy : A study evaluated a series of sulfonamide derivatives synthesized from (2-Bromo-3-chlorophenyl)methanesulfonyl chloride against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
- Antimicrobial Studies : A set of experiments assessed the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives displayed significant inhibition zones in agar diffusion assays, indicating their potential as antimicrobial agents .
Data Tables
Q & A
Basic: What safety protocols are critical when handling (2-Bromo-3-chlorophenyl)methanesulfonyl chloride in laboratory settings?
Answer:
- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection if ventilation is inadequate (organic vapor respirator per JIS T 8152) .
- Handling Precautions : Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, strong oxidizers, or incompatible materials (e.g., metals) due to corrosive hazards .
- Emergency Response : For skin/eye exposure, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Basic: What are the established synthetic routes for preparing (2-Bromo-3-chlorophenyl)methanesulfonyl chloride?
Answer:
- Step 1 : Start with (2-bromo-3-chlorophenyl)methane. Introduce a sulfonyl group via chlorosulfonation using ClSO₃H or SO₂Cl₂ under controlled conditions (~0–5°C) .
- Step 2 : React the intermediate with methanesulfonyl chloride in the presence of a catalyst (e.g., AlCl₃) to form the target compound. Purify via recrystallization or column chromatography .
Basic: How is (2-Bromo-3-chlorophenyl)methanesulfonyl chloride characterized post-synthesis?
Answer:
- Spectroscopy : Use H/C NMR to confirm aromatic proton environments and sulfonyl group integration. Mass spectrometry (ESI-MS) verifies molecular weight (expected M+ ~323.5 Da) .
- Elemental Analysis : Validate Br/Cl/S content via combustion analysis or X-ray fluorescence (XRF) .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C. Protect from light and moisture to avoid hydrolysis .
- Stability Monitoring : Conduct periodic FT-IR analysis to detect sulfonic acid byproducts (broad O-H stretches ~2500 cm⁻¹) .
Basic: What are its primary reactivity pathways in organic synthesis?
Answer:
- Sulfonamide Formation : React with amines (e.g., primary amines in DCM, 0°C to RT) to form sulfonamides, key intermediates in drug discovery .
- Dehydration Reactions : Acts as a dehydrating agent for converting carboxylic acids to acid chlorides via methanesulfonate ester intermediates .
Advanced: How to design experiments assessing thermal stability under varying conditions?
Answer:
- Method : Use thermogravimetric analysis (TGA) at 25–200°C (5°C/min) to identify decomposition onset. Pair with GC-MS to analyze gaseous byproducts (e.g., SO₂, HCl) .
- Light Sensitivity : Expose samples to UV light (254 nm) and monitor via HPLC for degradation products (e.g., sulfonic acids) .
Advanced: What mechanistic insights explain its role in sulfonamide synthesis?
Answer:
- Nucleophilic Attack : The sulfonyl chloride reacts with amines via a two-step mechanism: (1) amine attacks the electrophilic sulfur, forming a tetrahedral intermediate; (2) HCl elimination yields the sulfonamide .
- Kinetics : Monitor reaction progress via in situ IR to track sulfonyl chloride consumption (S=O stretch ~1350 cm⁻¹) .
Advanced: How to resolve contradictory spectral data during structural elucidation?
Answer:
- Cross-Validation : Combine H NMR, C NMR, and HSQC to assign ambiguous peaks. Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce S to distinguish sulfonyl signals from aromatic carbons in MS/MS fragmentation .
Advanced: What is the toxicity mechanism of this compound compared to its hydrolysis products?
Answer:
- Parent Compound Toxicity : Unlike thionyl chloride, (2-Bromo-3-chlorophenyl)methanesulfonyl chloride hydrolyzes slowly, with toxicity primarily from direct exposure (respiratory and CNS effects) .
- In Vivo Testing : Conduct acute inhalation studies in rodents (4-hour exposure) to establish LC₅₀ and compare with histopathological data .
Advanced: How to analyze decomposition products under oxidative conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
